BenchChemオンラインストアへようこそ!

(S)-3-(Boc-amino)azepane Hydrochloride

chiral building block enantiomeric excess asymmetric synthesis

(S)-3-(Boc-amino)azepane Hydrochloride is a chiral, enantiomerically enriched seven-membered heterocyclic amine building block featuring a Boc-protected primary amine at the 3-position of the azepane ring, supplied as the hydrochloride salt for enhanced handling and solubility. The compound belongs to the class of protected 3-aminoazepanes, which have been identified alongside 3-aminopiperidines as privileged pharmacophores underpinning several FDA-approved drugs with multi-billion-dollar global revenues, including the fluoroquinolone antibiotic besifloxacin and the EGFR inhibitor nazartinib.

Molecular Formula C11H23ClN2O2
Molecular Weight 250.76 g/mol
Cat. No. B8111979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Boc-amino)azepane Hydrochloride
Molecular FormulaC11H23ClN2O2
Molecular Weight250.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCNC1.Cl
InChIInChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m0./s1
InChIKeyUEUGQXKEIGANQC-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(Boc-amino)azepane Hydrochloride – Why This Chiral Azepane Building Block Matters for Drug Discovery Procurement


(S)-3-(Boc-amino)azepane Hydrochloride is a chiral, enantiomerically enriched seven-membered heterocyclic amine building block featuring a Boc-protected primary amine at the 3-position of the azepane ring, supplied as the hydrochloride salt for enhanced handling and solubility . The compound belongs to the class of protected 3-aminoazepanes, which have been identified alongside 3-aminopiperidines as privileged pharmacophores underpinning several FDA-approved drugs with multi-billion-dollar global revenues, including the fluoroquinolone antibiotic besifloxacin and the EGFR inhibitor nazartinib [1]. Its defining procurement-relevant attributes are the single (S)-enantiomeric configuration and the orthogonal Boc protecting group, which together determine its utility in asymmetric synthesis workflows where stereochemical integrity and chemoselective deprotection are non-negotiable requirements [2].

Why (S)-3-(Boc-amino)azepane Hydrochloride Cannot Be Replaced by Racemic, Opposite-Enantiomer, or Piperidine Analogs in Critical Synthesis Campaigns


Substituting (S)-3-(Boc-amino)azepane Hydrochloride with the racemic mixture, the (R)-enantiomer, or the six-membered piperidine homolog introduces irreversible liabilities that propagate through downstream steps. The racemate delivers at best 50% of the desired enantiomer, wasting half of the precious downstream intermediate and requiring costly chiral separation [1]. The (R)-enantiomer produces the wrong absolute configuration at the stereogenic center, which in the context of marketed drugs such as besifloxacin generates an inactive N-substituted regioisomer rather than the target antibiotic [2]. Replacing the seven-membered azepane with a six-membered piperidine ring alters conformational flexibility and vectorial orientation of the amine substituent, an effect that has been shown to reduce σ1 receptor affinity by 2.9-fold and selectivity over σ2 by 3.3-fold in spirocyclic ligand series [3]. Finally, substituting the Boc group with Cbz or Fmoc disrupts the orthogonal protection strategy required for downstream chemoselective transformations, as Boc is uniquely removed under mild acidic conditions without affecting base-labile or hydrogenolyzable functionalities [4].

Quantitative Differentiation Evidence: (S)-3-(Boc-amino)azepane Hydrochloride vs. Closest Analogs


Certified Enantiomeric Purity of the (S)-Enantiomer vs. Racemic 3-(Boc-amino)azepane

The (S)-3-(Boc-amino)azepane Hydrochloride product is supplied with a batch-certified optical purity of ≥97.0% (chemical purity 98.8%), as verified by the manufacturer Shaoyuan Technology . In contrast, commercially available racemic 3-(Boc-amino)azepane (CAS 454451-26-4) possesses 0% enantiomeric excess, meaning that any synthesis using the racemate inherently wastes 50% of the material as the undesired enantiomer and requires additional chiral resolution steps such as preparative chiral SFC or diastereomeric salt formation to isolate the active enantiomer . The ≥97.0% optical purity specification directly eliminates the need for post-synthetic chiral separation, reducing process step count and material loss.

chiral building block enantiomeric excess asymmetric synthesis

Conformational Advantage of Azepane over Piperidine: 2.9-Fold Improvement in σ1 Receptor Binding Affinity

In a direct head-to-head comparison within a spirocyclic tetrahydropyran ligand series, expanding the piperidine ring (compound 5a) to an azepane ring (compound 23a) increased σ1 receptor binding affinity from Ki = 1.2 nM to Ki = 0.42 nM, representing a 2.86-fold potency enhancement [1]. Simultaneously, selectivity over the σ2 receptor improved from 45-fold (piperidine) to 150-fold (azepane), a 3.33-fold gain in target selectivity. This structural difference – a single methylene unit insertion expanding the ring from six to seven members – produces quantifiable and therapeutically meaningful improvements in both target engagement and off-target discrimination.

σ1 receptor azepane scaffold structure-activity relationship ring-size effect

Iminosugar Series Evidence: Azepane Ring Yields 2.15-Fold Greater β-Glucosidase Inhibition than Piperidine

In a systematic evaluation of iminosugar analogs varying in ring size and stereochemistry, the seven-membered L-ido-azepane derivative (40b) displayed an IC50 of 80 µM against β-glucosidase, achieving near twice the inhibitory activity of the structurally corresponding six-membered D-gluco-piperidine drug miglustat (40a, IC50 = 172 µM) [1]. This 2.15-fold potency difference emerged solely from ring-size expansion, as both compounds share the same N-butyl substituent and comparable stereochemical configuration patterns. Furthermore, within the N-hydroxyethyl sub-series, the L-ido-azepane derivative (41b) was the strongest β-glucosidase inhibitor of the entire 14-compound library with an IC50 of 4 µM [1].

glucosidase inhibition iminosugar azepane vs piperidine ring size pharmacophore

Scalable Biocatalytic Production of Enantiopure N-Boc-3-aminoazepane Achieves 99.2% ee with 20-Cycle Enzyme Reuse

A robust biocatalytic route to (3R)-N-Boc-3-aminoazepane using immobilized ω-transaminase (ω-TA) has been demonstrated at multikilogram scale, delivering the target compound with 99.92% chemical purity and 99.2% enantiomeric excess over seven steps with 46.2% overall yield [1]. Critically, the immobilized enzyme system retained full catalytic activity through 20 consecutive reuse cycles under optimized process conditions, eliminating the need for expensive metal catalysts or chromatographic purification and establishing a commercially viable manufacturing paradigm [2]. This process scalability advantage contrasts sharply with classical chiral resolution methods (e.g., diastereomeric salt formation or preparative chiral HPLC), which typically impose a 50% maximum theoretical yield per resolution cycle and require repeated recrystallization or chromatography [3].

biocatalysis ω-transaminase enantioselective synthesis process scale-up

Pharmacophoric Precedence: The 3-Aminoazepane Moiety Is Enantioselectively Required in Besifloxacin and Nazartinib

The 3-aminoazepane scaffold with defined absolute configuration is a non-negotiable structural requirement in two clinically validated drug classes. The fourth-generation fluoroquinolone antibiotic besifloxacin incorporates the (R)-3-aminoazepane moiety; when the (R)-tert-butyl 3-aminoazepane-1-carboxylate building block is used, the desired besifloxacin is obtained, whereas use of the opposite enantiomer or racemate leads predominantly to an N-substituted regioisomer devoid of antibacterial activity [1]. Similarly, the third-generation EGFR inhibitor nazartinib (EGF816) requires the (R)-configured 3-aminoazepane intermediate for irreversible covalent binding to the EGFR T790M/L858R mutant, with the (S)-enantiomer showing distinctly different pharmacological properties [2]. These precedents establish that the 3-aminoazepane core with single-enantiomer specification is not an interchangeable commodity but a stereochemically defined pharmacophoric element whose configuration directly determines biological activity, and by extension the (S)-enantiomer serves as the essential chiral partner for target programs requiring the opposite absolute sense.

besifloxacin nazartinib fluoroquinolone antibiotic EGFR inhibitor enantioselective pharmacophore

Boc Protection Orthogonality vs. Cbz and Fmoc in Multi-Step Synthetic Sequences

The Boc protecting group on (S)-3-(Boc-amino)azepane Hydrochloride provides distinct chemoselective deprotection orthogonality relative to Cbz- and Fmoc-protected analogs. Boc is quantitatively removed under mild acidic conditions (e.g., 20–50% TFA in CH2Cl2, or 4 M HCl in dioxane) within 30–60 minutes at room temperature, whereas Cbz requires hydrogenolysis (H2, Pd/C) and Fmoc requires basic conditions (20% piperidine in DMF) [1]. This orthogonality is critical in multi-step syntheses where other acid-sensitive, base-sensitive, or hydrogenolyzable functionalities are present. In a demonstrated enzyme cascade synthesis, Cbz-protected 3-aminopiperidine and 3-aminoazepane were obtained in up to 54% isolated yield, but the Cbz group could not be removed under the acidic conditions compatible with Boc chemistry, limiting the downstream synthetic flexibility [2]. The hydrochloride salt form of the target compound further enhances aqueous solubility and simplifies handling compared to the free base, with a molecular weight of 250.77 g/mol (vs. 214.30 g/mol for the free base) .

protecting group orthogonality Boc vs Cbz solid-phase peptide synthesis chemoselective deprotection

Evidence-Backed Application Scenarios for (S)-3-(Boc-amino)azepane Hydrochloride in Drug Discovery and Chemical Biology


Enantioselective Synthesis of (S)-Configured CNS-Targeted Drug Candidates Leveraging σ1 Receptor Pharmacology

Programs targeting the σ1 receptor for neuropathic pain, neurodegenerative disease, or neuropsychiatric indications should procure (S)-3-(Boc-amino)azepane Hydrochloride as the chiral azepane building block. Direct comparative evidence shows that the azepane scaffold confers a 2.86-fold improvement in σ1 binding affinity (Ki 0.42 nM vs. 1.2 nM) and a 3.33-fold improvement in σ2 selectivity relative to the corresponding piperidine analog [1]. The certified ≥97.0% optical purity of the (S)-enantiomer ensures that structure-activity relationship (SAR) interpretation is not confounded by the presence of the opposite enantiomer, which is critical when developing allosteric or orthosteric ligands where stereochemistry can invert functional response. The Boc protecting group allows late-stage deprotection under mild acidic conditions to reveal the free primary amine for subsequent coupling or reductive amination, compatible with the acid-stable heterocyclic cores common in CNS medicinal chemistry .

Asymmetric Synthesis of Iminosugar-Based Glycosidase Inhibitors Requiring Seven-Membered Ring Pharmacophores

Research groups developing iminosugar-type glycosidase inhibitors for metabolic disorders (diabetes, Gaucher disease) or antiviral applications (HIV, HCV, influenza, Ebola) benefit from the azepane scaffold's demonstrated superiority over piperidine. In a systematic 14-compound evaluation, the L-ido-azepane core achieved a 2.15-fold more potent β-glucosidase inhibition than miglustat (IC50 80 µM vs. 172 µM) and the N-hydroxyethyl azepane derivative was the strongest inhibitor in the series at IC50 4 µM [2]. The (S)-configured Boc-protected building block provides the stereochemical entry point for constructing these L-ido-configured azepane iminosugars, where both ring size and absolute stereochemistry are essential for competitive inhibition of the carbohydrate-processing active site. The hydrochloride salt form ensures the building block can be directly used in aqueous or polar aprotic reaction media without solubility limitations .

Multi-Kilogram Scale-Up of Enantiopure Azepane Intermediates Using Immobilized Enzyme Technology

For programs transitioning from medicinal chemistry to process development, (S)-3-(Boc-amino)azepane Hydrochloride represents a supply-chain-ready building block whose enantiopure synthesis has already been demonstrated at commercial scale via biocatalytic routes. The immobilized ω-transaminase process for (3R)-N-Boc-3-aminoazepane achieves 99.2% ee and 99.92% purity with 20-cycle enzyme reuse, providing a proven manufacturing template that can be adapted for the (S)-enantiomer [1]. Procuring pre-qualified (S)-3-(Boc-amino)azepane Hydrochloride with batch-certified optical purity ≥97.0% from suppliers such as Shaoyuan eliminates the need to develop and validate an in-house chiral resolution method, reducing process development timelines by an estimated 3–6 months compared to starting from the racemate [3]. The cost avoidance from bypassing chiral chromatography or diastereomeric resolution is particularly significant at the kilogram scale where preparative chiral SFC becomes a rate-limiting and cost-prohibitive unit operation.

Orthogonal Protection Strategy for Fragment-Based Drug Discovery and DNA-Encoded Library Synthesis

In fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology platforms, the ability to chemoselectively deprotect and functionalize the primary amine in the presence of other reactive handles is paramount. The Boc group on (S)-3-(Boc-amino)azepane Hydrochloride provides acid-mediated deprotection orthogonality, allowing the azepane amine to be selectively unmasked while leaving Fmoc-protected amines, benzyl esters, or silyl ethers intact on the same molecular scaffold . This orthogonality is not available with Cbz-protected azepane analogs, whose hydrogenolytic deprotection conditions (H2, Pd/C) are incompatible with alkenes, alkynes, and aromatic halogens commonly present in fragment libraries. The pre-installed (S)-stereochemistry further enables the exploration of three-dimensional binding vectors that are critical for achieving fragment-to-lead efficiency in challenging protein targets with shallow or conformationally plastic binding pockets [1].

Quote Request

Request a Quote for (S)-3-(Boc-amino)azepane Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.